4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine: is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its specific interactions with biological targets, making it a subject of interest in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Halogenated hydrocarbons and other nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets, including proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as CID 2745687 and other GPR35 antagonists.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and interactions make it a valuable tool in scientific research and industrial processes
Properties
IUPAC Name |
4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZEEDISDHTRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN=C2NC(=N1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CN=C2NC(=N1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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